molecular formula C27H38O4 B1240786 (23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone CAS No. 173388-21-1

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone

Cat. No. B1240786
M. Wt: 426.6 g/mol
InChI Key: SAODSJHDCZTVAT-JXJLEVNFSA-N
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Description

“(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is a vitamin D receptor antagonist . It is known to antagonize vitamin D receptor (VDR)-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells . It is also reported to increase the plasma lactone concentration .


Synthesis Analysis

The biosynthesis of 25-hydroxyvitamin D3-26,23-lactone involves the incubation of two known metabolites of 25-hydroxyvitamin D3–23,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3–with kidney homogenate prepared from vitamin D-supplemented chickens . It is found that 23,25-Dihydroxyvitamin D3 is a far better substrate for production of 25-hydroxyvitamin D3-26,23-lactone than is 25,26-dihydroxyvitamin D3 .


Molecular Structure Analysis

The molecular structure of “(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is determined by the species specificity of VDR, especially in the C-terminal region . The critical interaction between this compound and the two C-terminal hVDR Cys residues mediates the antagonistic effect of this compound .


Chemical Reactions Analysis

The compound “(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is known to antagonize vitamin D receptor (VDR)-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells . It is also reported to increase the plasma lactone concentration .

Scientific Research Applications

Antagonistic Actions on Cell Differentiation

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone demonstrates antagonistic actions on cell differentiation. In human promyelocytic leukemia (HL-60) cells, it inhibits HL-60 cell differentiation induced by 1alpha,25-dihydroxyvitamin D(3) but not differentiation caused by all-trans retinoic acid. This suggests its selective inhibitory role in certain cellular differentiation processes (Ishizuka et al., 2000).

Effects on Vitamin D Hormone Receptor

The compound shows varying effects on the binding affinity for vitamin D hormone receptors. Its structural modifications, such as C24-alkylation and C2alpha-functionalization, have been shown to impact its binding affinity and antagonistic activity, with certain modifications leading to significantly enhanced biological activities (Saito et al., 2006).

Role in Vitamin D Metabolism

Research indicates the involvement of (23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone in vitamin D metabolism. It's implicated in the catabolism of 1alpha,25-dihydroxyvitamin D(3), with studies demonstrating its synthesis in the kidney and its role in vitamin D3 metabolism (Tanaka et al., 1980).

properties

IUPAC Name

(5R)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22-,23-,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAODSJHDCZTVAT-JXJLEVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone

CAS RN

173388-21-1
Record name TEI 9648
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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